molecular formula C23H25N5O3S2 B1225882 1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone

1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone

Cat. No. B1225882
M. Wt: 483.6 g/mol
InChI Key: VMCJBYOKXRANAM-UHFFFAOYSA-N
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Description

1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone is a member of triazoles.

Scientific Research Applications

Structural and Theoretical Analysis

  • The compound's structure has been analyzed using techniques like IR, NMR, UV spectra, and X-ray diffraction methods. Theoretical studies using Density Functional Theory have provided insights into the molecule's vibrational assignments, molecular orbital energies, and other properties (Ç. Y. Ataol & Ö. Ekici, 2014).

Synthesis and Transformations

  • There's significant research into the synthesis and transformation of related compounds. This includes studies on cycloaddition reactions, transformations into different acids, and methods like the Wilgerodt-Kindler approach (N. Pokhodylo, R. Savka, V. Matiichuk & N. D. Obushak, 2009).

Condensation Reactions

Antiviral Activities

Complex Formation

  • The compound forms complexes with elements like HgCl2, showing its potential in coordination chemistry (A. Castiñeiras, I. García-Santos & Manuel Saa, 2018).

Non-Cyanide Synthesis

Fungicidal Activity

Corrosion Inhibition

properties

Molecular Formula

C23H25N5O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H25N5O3S2/c1-26-22(18-8-10-19(11-9-18)33(30,31)27-13-4-5-14-27)24-25-23(26)32-16-21(29)28-15-12-17-6-2-3-7-20(17)28/h2-3,6-11H,4-5,12-16H2,1H3

InChI Key

VMCJBYOKXRANAM-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone

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